molecular formula C12H7F3N2O B13042430 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile

Katalognummer: B13042430
Molekulargewicht: 252.19 g/mol
InChI-Schlüssel: IDTOEXCYKYEYIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a synthetic organic compound characterized by the presence of an indole ring substituted with a trifluoromethyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the reaction of an indole derivative with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonylated indole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Oxo-3-(6-(trifluoromethyl)pyridin-2-yl)propanenitrile
  • 3-Oxo-3-(1-(trifluoromethyl)cyclopropyl)propanenitrile

Uniqueness

Compared to similar compounds, 3-Oxo-3-(6-(trifluoromethyl)-1H-indol-3-YL)propanenitrile stands out due to the presence of the indole ring, which is known for its diverse biological activities. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H7F3N2O

Molekulargewicht

252.19 g/mol

IUPAC-Name

3-oxo-3-[6-(trifluoromethyl)-1H-indol-3-yl]propanenitrile

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-8-9(11(18)3-4-16)6-17-10(8)5-7/h1-2,5-6,17H,3H2

InChI-Schlüssel

IDTOEXCYKYEYIH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C(F)(F)F)NC=C2C(=O)CC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.